molecular formula C24H30N4O5S B2486951 N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1189973-36-1

N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide

Cat. No. B2486951
CAS RN: 1189973-36-1
M. Wt: 486.59
InChI Key: MUYZLOABTDEOLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide" often involves multi-step organic reactions, starting from nicotinic acid or nicotinamide derivatives. Methods such as the Clauson–Kaas-type pyrrolyl-phenol synthesis have been utilized in the presence of nicotinamide, showcasing the compound's role in facilitating the synthesis of complex organic molecules (Chatzopoulou et al., 2013).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives reveals insights into their chemical behavior and reactivity. X-ray crystallography studies have shown that even slight modifications in the nicotinamide structure can lead to significant differences in molecular conformation and crystal packing, highlighting the importance of structural analysis in understanding these compounds' properties (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives, including those similar to "N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide," participate in various chemical reactions, such as nucleophilic substitution reactions facilitated by Lewis acids, leading to the formation of diverse nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007). These reactions are crucial for the synthesis of pharmaceuticals and agrochemicals.

Physical Properties Analysis

The physical properties of nicotinamide derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and crystallinity are determined by the nature of the substituents and the overall molecular architecture. Studies on related compounds have shown that even minor structural differences can significantly affect these physical properties, which are essential for the compound's applications in various domains (Nam & Renganathan, 2000).

Scientific Research Applications

Non-enzymatic Reduction of Azo Dyes

Nicotinamide adenine dinucleotide (NADH), closely related to nicotinamide compounds, has been shown to reduce a variety of azo dyes, generating aromatic amines. This reduction is pH-dependent, suggesting potential applications in dye degradation and understanding mammalian metabolism of azo dyes (Nam & Renganathan, 2000).

Antineoplastic Activities

Research into 6-substituted nicotinamides, similar in structure to the compound , has demonstrated moderate activity against leukemia and rat carcinoma, highlighting their potential as antineoplastic agents (Ross, 1967).

Neuroprotective Drug Potential

A study on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, closely related to the compound, found it to be an effective Na+/Ca2+ exchange inhibitor. This compound showed potential as a neuroprotective drug, especially in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their role in corrosion inhibition. For example, pyridine derivatives, closely related to nicotinamides, showed significant efficiency in inhibiting steel corrosion, suggesting applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).

Synthesis and Biological Screening of Sulfonamides

Research into N-substituted sulfonamides, which include similar compounds, showed inhibitory potential against various enzymes. This suggests a potential application in biochemical research and drug development (Rehman et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c29-24(26-16-18-6-7-20-21(15-18)33-17-32-20)19-8-13-27(14-9-19)23-22(5-4-10-25-23)34(30,31)28-11-2-1-3-12-28/h4-7,10,15,19H,1-3,8-9,11-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYZLOABTDEOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

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